molecular formula C8H7NO B13637585 (6-Ethynylpyridin-3-yl)methanol

(6-Ethynylpyridin-3-yl)methanol

Cat. No.: B13637585
M. Wt: 133.15 g/mol
InChI Key: DKBPFTOPULZQKQ-UHFFFAOYSA-N
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Description

(6-Ethynylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol It features a pyridine ring substituted with an ethynyl group at the 6-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethynylpyridin-3-yl)methanol typically involves the reaction of 6-ethynylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Ethynylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products:

    Oxidation: (6-Ethynylpyridin-3-yl)carboxylic acid.

    Reduction: (6-Ethylpyridin-3-yl)methanol.

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

(6-Ethynylpyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Ethynylpyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and hydroxymethyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

  • (6-Methylpyridin-3-yl)methanol
  • (6-Ethylpyridin-3-yl)methanol
  • (6-Propynylpyridin-3-yl)methanol

Comparison: (6-Ethynylpyridin-3-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. Compared to its methyl and ethyl analogs, the ethynyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

(6-ethynylpyridin-3-yl)methanol

InChI

InChI=1S/C8H7NO/c1-2-8-4-3-7(6-10)5-9-8/h1,3-5,10H,6H2

InChI Key

DKBPFTOPULZQKQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)CO

Origin of Product

United States

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